molecular formula C22H37NO2 B13819246 (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide

Cat. No.: B13819246
M. Wt: 363.6 g/mol
InChI Key: LGEQQWMQCRIYKG-CRJVGOJRSA-N
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Description

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide, also known as anandamide, is an endogenous cannabinoid neurotransmitter. It was the first endocannabinoid to be discovered and is a derivative of arachidonic acid. Anandamide plays a crucial role in the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, appetite, and memory .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anandamide can be synthesized through the amidation of arachidonic acid with ethanolamine. The process involves the following steps:

Industrial Production Methods

Industrial production of anandamide involves similar synthetic routes but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions

Anandamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anandamide has a wide range of scientific research applications:

Mechanism of Action

Anandamide exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The binding activates various signaling pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anandamide is unique due to its specific binding affinity to CB1 and CB2 receptors and its role as the first discovered endocannabinoid. Its ability to modulate various physiological processes makes it a compound of significant interest in scientific research .

Properties

Molecular Formula

C22H37NO2

Molecular Weight

363.6 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i6T,7T,9T,10T,12T,13T,15T,16T

InChI Key

LGEQQWMQCRIYKG-CRJVGOJRSA-N

Isomeric SMILES

[3H]/C(=C(\[3H])/C/C(=C(/[3H])\C/C(=C(/[3H])\C/C(=C(/[3H])\CCCC(=O)NCCO)/[3H])/[3H])/[3H])/CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Origin of Product

United States

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